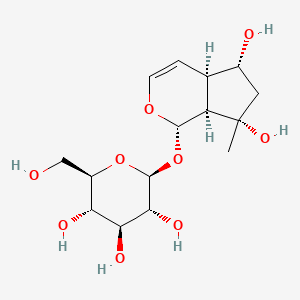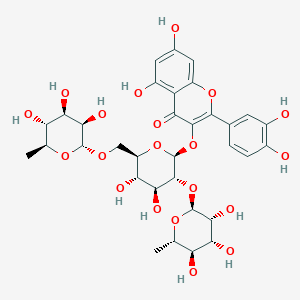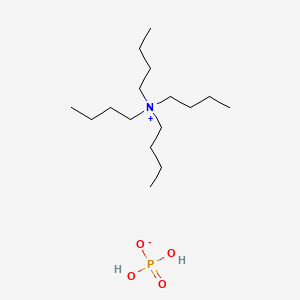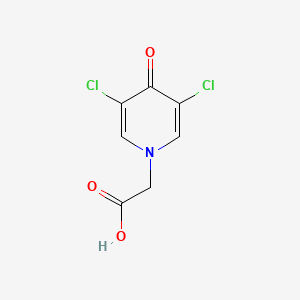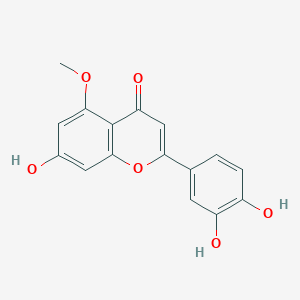
4,4'-(9H-芴-9,9-二基)双(2-甲基苯酚)
概述
描述
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): is an organic compound with the molecular formula C27H22O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two phenol groups attached to the fluorene core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
科学研究应用
Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is used as a building block in the synthesis of various organic compounds, including polymers and advanced materials.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies and drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is used in the production of high-performance polymers, resins, and coatings due to its stability and unique properties.
作用机制
Target of Action
It is known that this compound is used in the synthesis of novel poly(arylene ether) , suggesting that it may interact with specific enzymes or receptors involved in polymer synthesis and modification.
Mode of Action
During its synthesis, brønsted acid catalysts protonate the carbonyl of a ketone to facilitate the addition of monophenol . This process also involves the addition of a second phenol, facilitated by the protonation of the hydroxyl of the intermediate produced from the nucleophilic addition of the ketone with the first phenol .
Biochemical Pathways
Given its role in the synthesis of poly(arylene ether) , it is likely that this compound influences the biochemical pathways related to polymer synthesis and modification.
Result of Action
It is known that this compound is used in the production of polyarylene ethers , suggesting that it may have significant effects on the synthesis and properties of these polymers.
Action Environment
The action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can be influenced by various environmental factors. For instance, the synthesis of this compound involves the use of Brønsted acid catalysts and thiols, which can affect the reaction rate and the regioselectivity . Additionally, the storage temperature can impact the stability of this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) typically involves the reaction of fluorene with 2-methylphenol under specific conditions. One common method includes:
Starting Materials: Fluorene and 2-methylphenol.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The phenol groups in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
相似化合物的比较
4,4’-(9H-Fluorene-9,9-diyl)bis(phenol): Lacks the methyl groups present in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
4,4’-(9H-Fluorene-9,9-diyl)bis(4-methylphenol): Similar structure but with methyl groups in different positions.
9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene: Another derivative with different substitution patterns on the phenol rings.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its solubility and reactivity compared to other fluorene-based compounds.
属性
IUPAC Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSREQIJYWLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451942 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88938-12-9 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
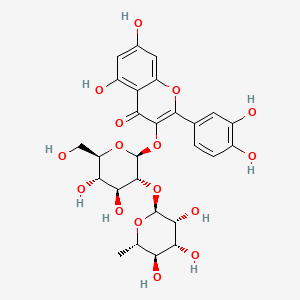

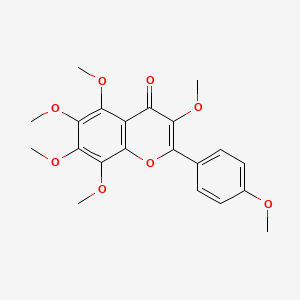

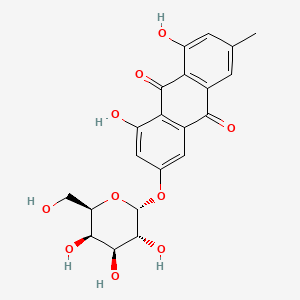
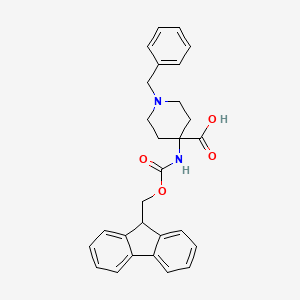

![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)
